

# An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate

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## Compound of Interest

Compound Name: Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B582322

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## Abstract

**Ethyl 3-bromo-1H-pyrazole-4-carboxylate** is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and a versatile pyrazole core, make it an invaluable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a special focus on its role in the development of kinase inhibitors. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.

## Molecular Structure and Properties

**Ethyl 3-bromo-1H-pyrazole-4-carboxylate** possesses a five-membered aromatic pyrazole ring substituted with a bromine atom at the C3 position and an ethyl carboxylate group at the C4 position. The presence of two nitrogen atoms in the pyrazole ring, along with the electron-withdrawing carboxylate group and the bromine atom, dictates its chemical reactivity and potential for forming intermolecular interactions, which is crucial for its role in drug design.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate** is presented in Table 1. While some experimental data is available, certain properties are based on predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	219.04 g/mol	[1][2]
CAS Number	1353100-91-0	[1][3]
Appearance	White solid / Brown oil	[4][5]
Melting Point	85-88 °C	[6]
Boiling Point (Predicted)	331.1 ± 22.0 °C	[7]
Density (Predicted)	1.664 ± 0.06 g/cm <sup>3</sup>	[7]
pKa (Predicted)	8.58 ± 0.50	[7]
Purity (Typical)	97-98% (HPLC)	[8][9]

## Spectroscopic Data

The structural identity of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate** is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 9.78 (br. s, 1H, NH), 8.10 (br. s, 1H, CH-pyrazole), 4.33 (q, J = 7.22 Hz, 2H, OCH<sub>2</sub>), 1.36 (t, J = 7.22 Hz, 3H, CH<sub>3</sub>).[5]

<sup>13</sup>C NMR (101 MHz, DMSO-d<sub>6</sub>): δ 160.6, 111.4, 60.8, 14.5. (Note: This data is for a similar dibrominated compound and should be used as a reference).[4]

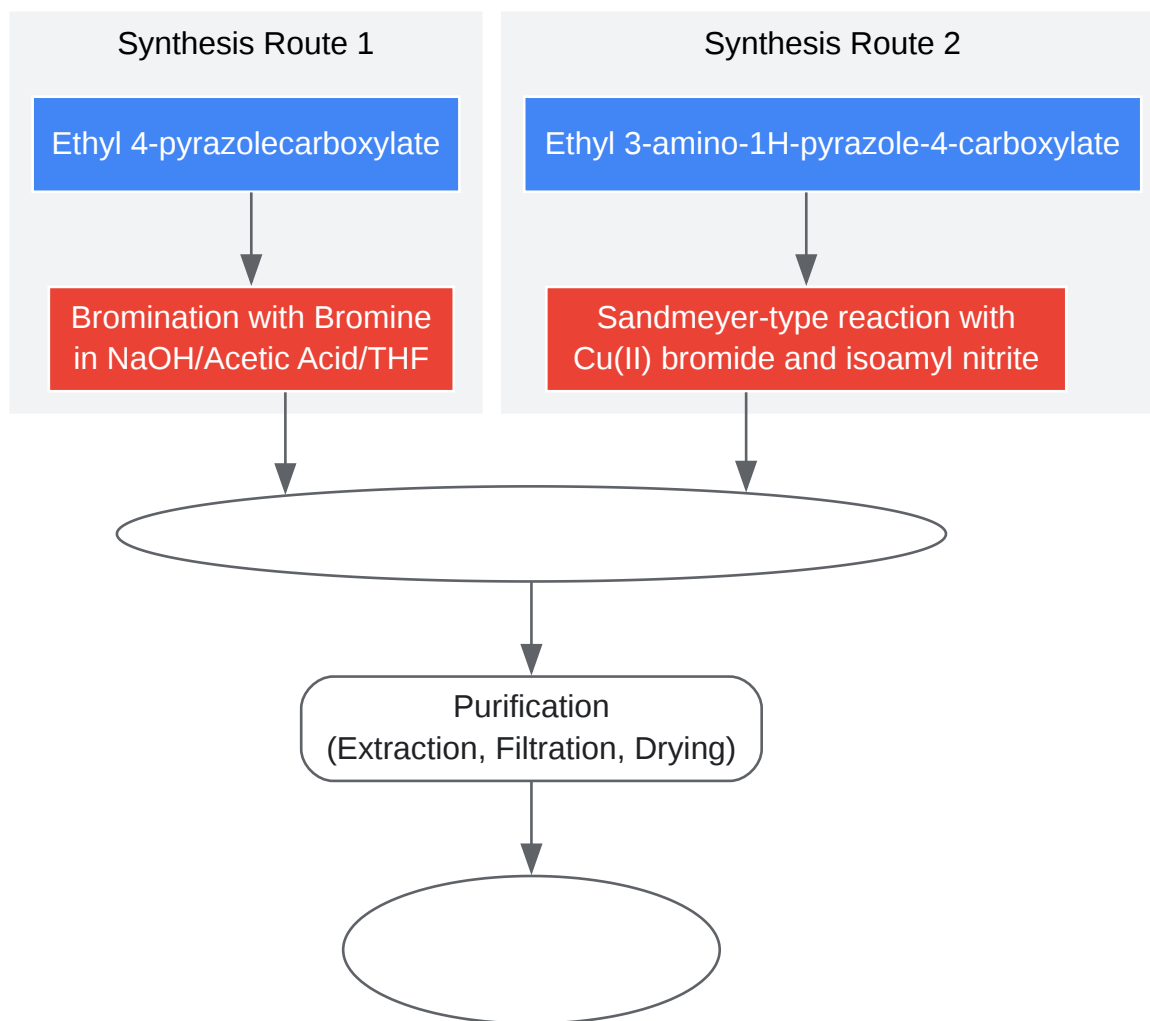
## Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate

There are two primary synthetic routes reported for the preparation of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate**, starting from either ethyl 4-pyrazolecarboxylate or ethyl 3-amino-1H-

pyrazole-4-carboxylate.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate**.



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General synthesis and purification workflow.

## Experimental Protocols

This protocol is adapted from a procedure for a similar dibrominated compound and involves the direct bromination of the pyrazole ring.[4]

- **Preparation of Sodium Acetate Solution:** In a suitable reactor, add 2N aqueous sodium hydroxide. Cool the solution and slowly add acetic acid while maintaining the temperature below 25 °C. The final pH should be approximately 8.
- **Reaction Setup:** To the sodium acetate solution, add tetrahydrofuran (THF) and ethyl 4-pyrazolecarboxylate. Stir the mixture until all solids dissolve.
- **Bromination:** Cool the reactor to 10 °C. Add bromine dropwise while ensuring the internal temperature remains below 20 °C.
- **Work-up and Isolation:** After the reaction is complete, add water and concentrate the mixture under vacuum. The resulting slurry is granulated at 20 °C, filtered, rinsed with water, and dried under vacuum to yield the product as a white solid.<sup>[4]</sup>

This method utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.<sup>[5]</sup>

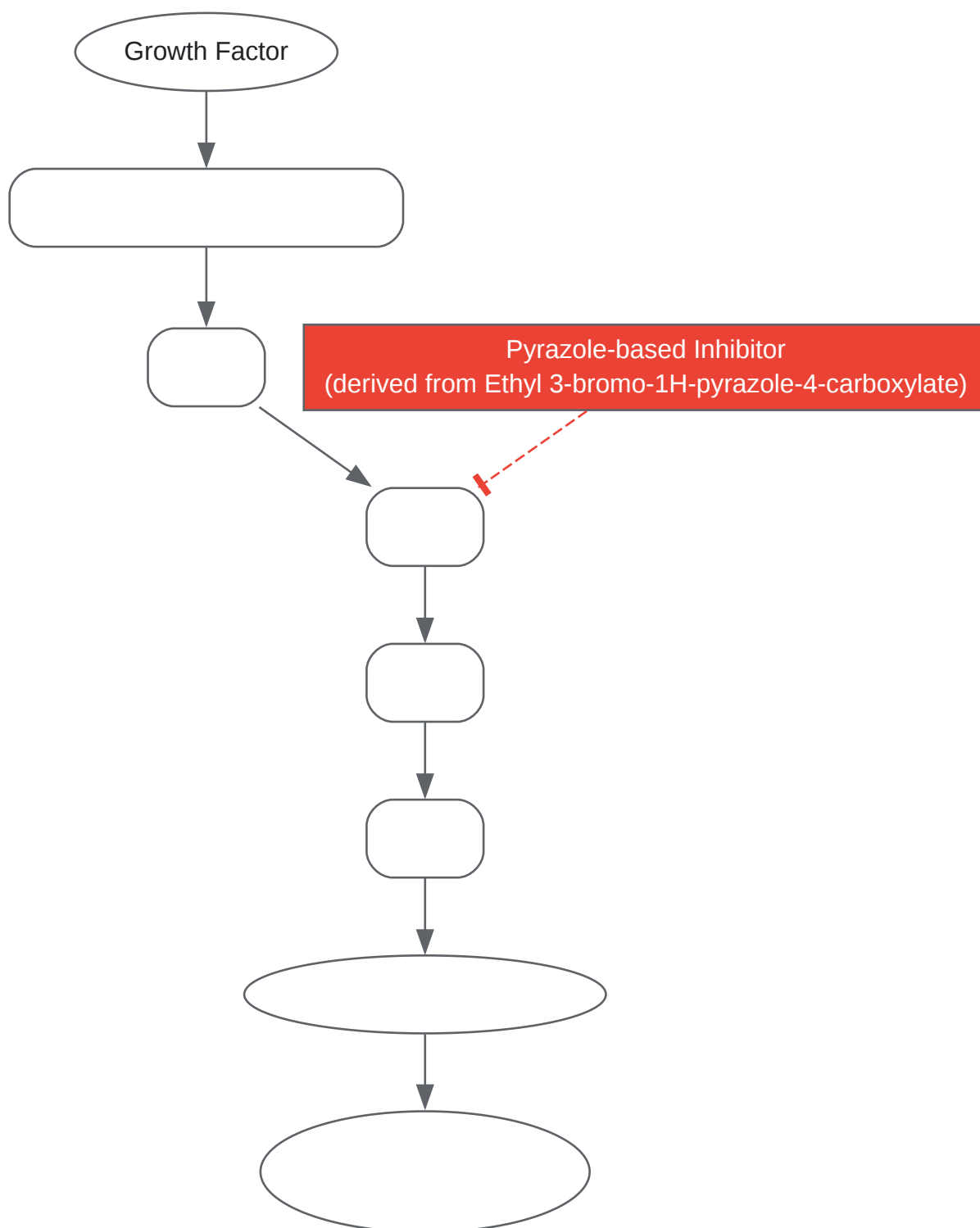
- **Reaction Setup:** To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, slowly add isoamyl nitrite.
- **Reaction Conditions:** Heat the reaction mixture to 50 °C and stir overnight.
- **Quenching and Extraction:** Cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid. Extract the product with ethyl acetate.
- **Isolation:** Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the product as a brown oil which may solidify.<sup>[5]</sup>

## Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C3 position of **Ethyl 3-bromo-1H-pyrazole-4-carboxylate** is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions. This allows for the introduction of diverse substituents, which is a key strategy in tuning the pharmacological properties of drug candidates.<sup>[10]</sup>

## Key Reactions

The most common and synthetically useful reactions involving this bromo-pyrazole are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.



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